molecular formula C22H28N2O4 B3971723 1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid

1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid

Cat. No.: B3971723
M. Wt: 384.5 g/mol
InChI Key: SLBQTDHFIJOESS-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a naphthalene ring, a pyrrolidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene with a suitable alkylating agent to introduce the naphthalen-1-ylmethyl group. This is followed by the formation of the pyrrolidine and piperidine rings through cyclization reactions. The final product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine undergoes various types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or aminated naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 1-naphthaleneacetic acid and 1-naphthylamine share the naphthalene core structure.

    Pyrrolidine derivatives: Compounds such as pyrrolidine and 1-methylpyrrolidine.

    Piperidine derivatives: Compounds like piperidine and 4-methylpiperidine.

Uniqueness

1-(Naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties not found in simpler analogs. This structural complexity makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.C2H2O4/c1-2-9-20-17(6-1)7-5-8-18(20)16-21-14-10-19(11-15-21)22-12-3-4-13-22;3-1(4)2(5)6/h1-2,5-9,19H,3-4,10-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBQTDHFIJOESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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